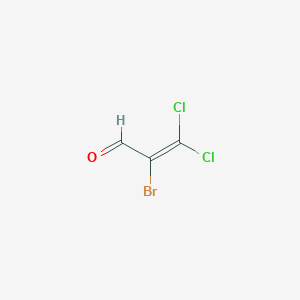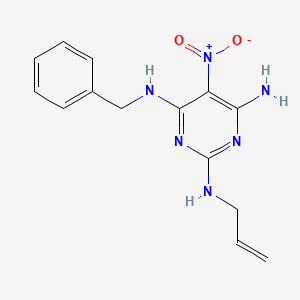
4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of benzyl, nitro, and prop-2-enyl groups attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the pyrimidine ring.
Benzylation: Addition of the benzyl group to the nitrogen atom of the pyrimidine ring.
Alkylation: Introduction of the prop-2-enyl group to the nitrogen atom.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bases for benzylation, and appropriate solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the benzyl or prop-2-enyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-N-benzyl-2-N-prop-2-enylpyrimidine-2,4,6-triamine.
Wissenschaftliche Forschungsanwendungen
4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine involves its interaction with specific
Eigenschaften
CAS-Nummer |
839704-68-6 |
|---|---|
Molekularformel |
C14H16N6O2 |
Molekulargewicht |
300.32 g/mol |
IUPAC-Name |
4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H16N6O2/c1-2-8-16-14-18-12(15)11(20(21)22)13(19-14)17-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H4,15,16,17,18,19) |
InChI-Schlüssel |
XABMWSSQKUIENI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N |
Löslichkeit |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


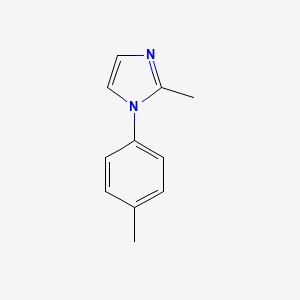
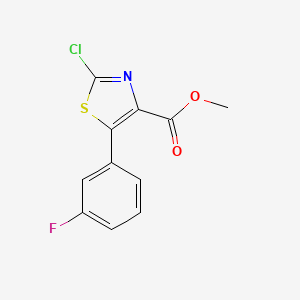
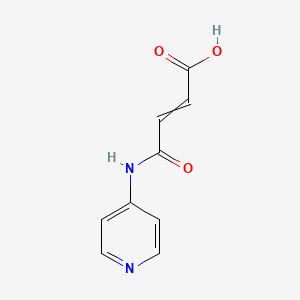
![5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14140758.png)
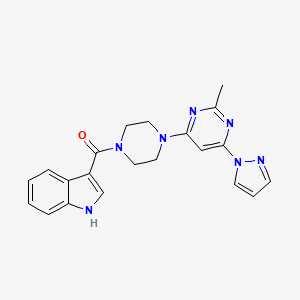
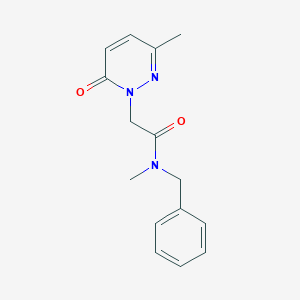
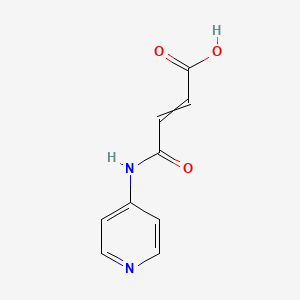
![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
![Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B14140801.png)
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B14140803.png)
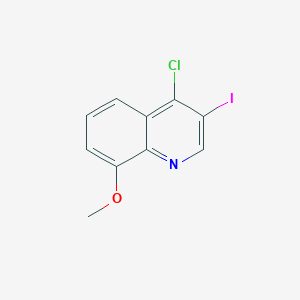
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)
